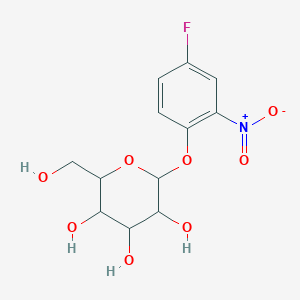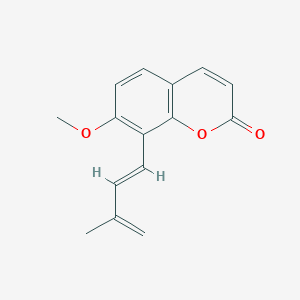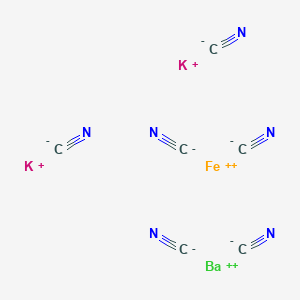
2,6-Bis(diphenylmethyl)-4-(trifluoromethyl)-Benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(diphenylmethyl)-4-(trifluoromethyl)-Benzenamine is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethyl group and diphenylmethyl groups attached to a benzenamine core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(diphenylmethyl)-4-(trifluoromethyl)-Benzenamine typically involves multiple steps, starting with the preparation of the benzenamine core. The introduction of the trifluoromethyl group can be achieved through electrophilic aromatic substitution reactions, while the diphenylmethyl groups are introduced via Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher efficiency and yield. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(diphenylmethyl)-4-(trifluoromethyl)-Benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the benzenamine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzenamines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Bis(diphenylmethyl)-4-(trifluoromethyl)-Benzenamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(diphenylmethyl)-4-(trifluoromethyl)-Benzenamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diphenylmethyl groups contribute to the compound’s stability and reactivity, enabling it to interact with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(trifluoromethyl)benzoic acid
- 2,6-Bis(trifluoromethyl)benzeneboronic acid
Uniqueness
Compared to similar compounds, 2,6-Bis(diphenylmethyl)-4-(trifluoromethyl)-Benzenamine stands out due to its unique combination of trifluoromethyl and diphenylmethyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C33H26F3N |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2,6-dibenzhydryl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C33H26F3N/c34-33(35,36)27-21-28(30(23-13-5-1-6-14-23)24-15-7-2-8-16-24)32(37)29(22-27)31(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,30-31H,37H2 |
InChI Key |
LZXMESRPPSXNJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=CC(=C3N)C(C4=CC=CC=C4)C5=CC=CC=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12105430.png)

![6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12105450.png)


![[3-Hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12105460.png)

![(4S,5R)-1-(3-Methyl-2-butenyl)-4-carboxy-1-azoniabicyclo[3.3.0]octane](/img/structure/B12105462.png)





